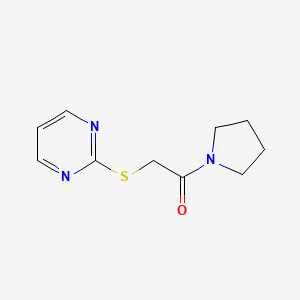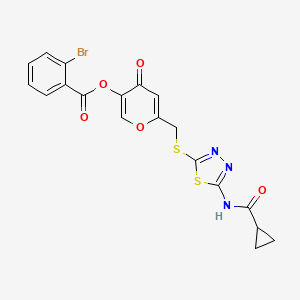
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate" is a complex organic molecule that appears to be a derivative of a 4H-pyran compound. The structure suggests the presence of a thiadiazole moiety, a cyclopropane carboxamide group, and a bromobenzoate ester. This compound is likely to have been synthesized for the purpose of exploring its pharmacological activities or for its potential use in biomedical applications.
Synthesis Analysis
While the provided papers do not directly describe the synthesis of the exact compound , they do provide insights into related compounds. For instance, the synthesis of N-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-yl)-4H-1,2,4-benzothiadiazine-3-carboxamides 1,1-dioxides involved evaluating pharmacological activities on rat tissues . Another related compound, 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one, was synthesized through an electrochemically induced multicomponent transformation involving 3-methylbenzaldehyde, isoxazolone, and kojic acid . These methods may provide a basis for the synthesis of the compound , suggesting a multi-step synthetic route involving the formation of a 4H-pyran core, followed by the introduction of the thiadiazole and bromobenzoate groups.
Molecular Structure Analysis
The molecular structure of the compound likely features a 4H-pyran core, which is a six-membered heterocyclic ring containing an oxygen atom. The presence of a thiadiazole group indicates a ring containing both sulfur and nitrogen atoms, which could contribute to the compound's reactivity and binding properties. The cyclopropane carboxamide is a rigid, three-membered ring that could influence the molecule's conformation. The 2-bromobenzoate moiety is an aromatic ester with a bromine substituent, which could be important for the compound's biological activity. X-ray analysis, as performed on a related compound , would be essential to confirm the exact structure.
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups. The thiadiazole moiety could participate in nucleophilic substitution reactions, while the ester group could be involved in hydrolysis or transesterification reactions under certain conditions. The presence of the bromine atom suggests potential for further substitution reactions, which could be exploited in the synthesis of analogs or during its interactions with biological targets.
Physical and Chemical Properties Analysis
The physical properties of the compound, such as melting point, solubility, and stability, would be determined by its molecular structure. The chemical properties, including acidity, basicity, and reactivity, would be influenced by the functional groups present. The compound's lipophilicity, influenced by the bromobenzoate group, would affect its solubility in organic solvents and its potential to cross biological membranes. The pharmacological studies of related compounds indicate that the presence of a bromine atom can confer strong myorelaxant activity without marked inhibitory effects on insulin secretion or vascular myogenic activity . This suggests that the compound may also exhibit selective pharmacological properties.
科学的研究の応用
Synthesis Approaches :The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate and its derivatives have been synthesized through various methods. Thirupaiah and Vedula (2014) reported a one-pot procedure for the synthesis of similar compounds using 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, 4-amino-5-hydrazino-4H-[1,2,4]triazole-3-thiol, and phthalic anhydrides in acetic acid medium. Salem et al. (2016) described a synthesis method involving the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the appropriate aminotriazolethiol. These methods are critical for producing the core structure of such compounds, enabling further research and applications in various fields (Thirupaiah & Vedula, 2014); (Salem, Darweesh, Farag, & Elwahy, 2016).
Chemical Properties and Reactivity :The structural and chemical properties of compounds related to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate have been a subject of study, leading to the understanding of their reactivity and potential applications. Ryzhkova et al. (2020) investigated the electrochemically induced multicomponent transformation involving similar compounds, revealing promising applications in biomedical fields, particularly for regulating inflammatory diseases. This showcases the reactivity of such compounds and their potential use in therapeutic applications (Ryzhkova, Ryzhkov, & Elinson, 2020).
特性
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3O5S2/c20-13-4-2-1-3-12(13)17(26)28-15-8-27-11(7-14(15)24)9-29-19-23-22-18(30-19)21-16(25)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZWFYUZTZLCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

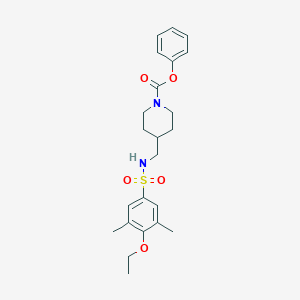
![N-[(4-hydroxyoxan-4-yl)methyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2499327.png)
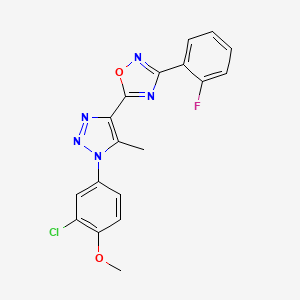
![N-[(furan-2-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2499332.png)
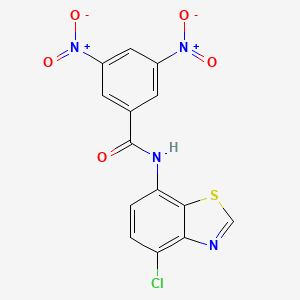
![(2,4-Dichlorophenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2499334.png)
![Ethyl 5-chloro-2-[(chloroacetyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B2499335.png)
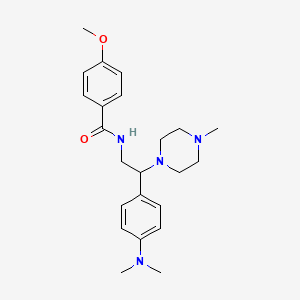
![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)
![4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline](/img/structure/B2499345.png)
